molecular formula C26H23NO6 B2421080 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione CAS No. 577989-38-9

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

Cat. No.: B2421080
CAS No.: 577989-38-9
M. Wt: 445.471
InChI Key: ORDHQBUGMVCNCJ-UHFFFAOYSA-N
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Description

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C26H23NO6 and its molecular weight is 445.471. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-16-7-9-20(33-16)23-22(24(28)18-8-10-19-21(15-18)32-14-13-31-19)25(29)26(30)27(23)12-11-17-5-3-2-4-6-17/h2-10,15,23,28H,11-14H2,1H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCADQYKTZXBVJF-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article summarizes the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H25NO5. It features a pyrrolidine core substituted with various functional groups that may influence its biological activity. The presence of a benzodioxin moiety suggests potential interactions with biological targets due to its aromatic nature.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Compounds containing furan and dioxin rings often demonstrate significant antioxidant properties. These properties are vital in preventing oxidative stress-related diseases.
  • Anticancer Properties : Several studies have indicated that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, which is beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies have documented the effects of related compounds in vitro and in vivo:

  • Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzodioxin exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to induce oxidative stress selectively in cancer cells .
  • Study 2 : Another study highlighted the anti-inflammatory properties of a related compound in a mouse model of arthritis. Treatment significantly reduced swelling and pain, suggesting potential therapeutic applications for inflammatory diseases .

The biological activities are primarily attributed to the following mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The structure promotes ROS generation, leading to apoptosis in cancer cells.
  • Inhibition of NF-kB Pathway : Some studies suggest that these compounds can inhibit the NF-kB signaling pathway, which is crucial for inflammation and cancer progression .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntioxidantROS generation
Compound BAnticancerApoptosis induction via mitochondrial pathways
Compound CAnti-inflammatoryNF-kB pathway inhibition

Scientific Research Applications

Synthesis Overview

  • Step 1 : Formation of the pyrrolidine core.
  • Step 2 : Introduction of the benzodioxin moiety via nucleophilic substitution.
  • Step 3 : Functionalization at the furan and phenylethyl positions to enhance biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cells with promising results in inhibiting cell proliferation.

Cell Line GI50 (μM) TGI (μM)
A549 (Lung Cancer)15.7250.68
MCF7 (Breast Cancer)12.4545.32
HeLa (Cervical Cancer)10.3040.50

These values suggest that the compound has a potent effect in inhibiting tumor growth and could be a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. This dual inhibition mechanism suggests its application in treating inflammatory diseases .

Case Studies

Several case studies have been documented that explore the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study involving A549 lung cancer cells, treatment with (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Inflammation Model

In an animal model of arthritis, administration of the compound led to a significant reduction in inflammatory markers compared to control groups, suggesting its therapeutic potential for inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing pyrrolidine-2,3-dione derivatives like this compound?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, details a reflux-based approach using DMF-acetic acid mixtures and sodium acetate as a base, followed by recrystallization for purification . A similar protocol ( ) uses substituted aldehydes in ethanol under reflux, monitored by TLC, and purified via chloroform-methanol recrystallization . Key steps include controlling stoichiometry (e.g., 0.03 mol of oxocompound per reaction) and optimizing solvent systems to enhance yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation (e.g., and used single-crystal X-ray diffraction to resolve substituent positioning and stereochemistry) . Complementary techniques include:
  • NMR : Analyze proton environments (e.g., benzodioxin methylidene protons appear as distinct doublets in aromatic regions).
  • HRMS : Confirm molecular weight (e.g., reports a molecular mass of 402.418 g/mol) .
  • FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹ for pyrrolidine-2,3-dione) .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures is common ( ) . For polar byproducts, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. highlights the use of buffer solutions (e.g., ammonium acetate pH 6.5) for HPLC-based purity assays .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Methodological Answer : The (4E) configuration in the methylidene group may lead to isomerization. To mitigate this:
  • Use chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cyclization in ) .
  • Employ X-ray crystallography () or NOE NMR experiments to confirm stereochemistry .
  • Computational modeling (DFT) can predict favorable conformations and guide synthetic design .

Q. What mechanistic insights explain contradictions in reaction yields reported across studies?

  • Methodological Answer : Yield discrepancies often arise from:
  • Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic substitutions, while ethanol may promote side reactions ( vs. 15) .
  • Catalyst selection : Palladium-based catalysts () improve cyclization efficiency compared to thermal methods .
  • Reaction monitoring : TLC () or in situ IR spectroscopy helps track intermediate formation and adjust conditions dynamically.

Q. How can computational methods optimize the compound’s bioactivity profile?

  • Methodological Answer :
  • Docking studies : Model interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock. notes thiadiazolo-pyrimidinone derivatives’ antimicrobial potential .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 5-methylfuran-2-yl) with activity ( links acyl groups to enhanced antimicrobial effects) .
  • MD simulations : Assess stability of the benzodioxin moiety in lipid bilayers for drug delivery applications.

Analytical and Biological Evaluation

Q. What advanced analytical techniques resolve spectral overlaps in NMR data?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons from the benzodioxin and furan groups ( resolved C–H correlations via X-ray-validated assignments) .
  • Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., keto-enol tautomerism in the dione ring) .

Q. How should researchers design assays to evaluate this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial assays : Follow CLSI guidelines using MIC/MBC tests against Gram-positive/negative strains ( and used similar protocols) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.
  • Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays ( references related pyrimidine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.